molecular formula C10H8BrNO2 B1413770 5-Bromo-2-cyano-3-methylphenylacetic acid CAS No. 1805488-28-1

5-Bromo-2-cyano-3-methylphenylacetic acid

Cat. No.: B1413770
CAS No.: 1805488-28-1
M. Wt: 254.08 g/mol
InChI Key: OYDDLMNDAGQNGK-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-methylphenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and methyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-methylphenylacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-cyano-3-methylphenylacetic acid under controlled conditions to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient bromination. The use of continuous flow reactors and automated systems can further enhance the production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-methylphenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

5-Bromo-2-cyano-3-methylphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5-Bromo-2-cyano-3-methylphenylacetic acid exerts its effects depends on its specific interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-cyano-4-methylphenylacetic acid
  • 5-Bromo-2-cyano-4-methylphenylacetic acid
  • 5-Bromo-3-cyano-2-methylphenylacetic acid

Uniqueness

5-Bromo-2-cyano-3-methylphenylacetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(5-bromo-2-cyano-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-2-8(11)3-7(4-10(13)14)9(6)5-12/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDDLMNDAGQNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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